molecular formula C19H19N5O4 B5137358 N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine

N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine

Cat. No.: B5137358
M. Wt: 381.4 g/mol
InChI Key: NBWICBGEWHSMDV-UHFFFAOYSA-N
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Description

N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a critical role in DNA repair, and their inhibition has been shown to be effective in treating cancers with defects in DNA repair pathways.

Mechanism of Action

N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine is a potent and selective inhibitor of PARP enzymes, which play a critical role in DNA repair. When DNA is damaged, PARP enzymes are activated and recruit other proteins to repair the damage. Inhibition of PARP enzymes prevents DNA repair, leading to the accumulation of DNA damage and ultimately cell death. This compound has been shown to be more potent and selective than other PARP inhibitors, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has several advantages for lab experiments. It is a potent and selective inhibitor of PARP enzymes, making it a useful tool for studying the role of PARP enzymes in DNA repair and cancer biology. It has also been shown to be effective in treating cancers with defects in DNA repair pathways, making it a useful tool for studying the mechanisms of cancer cell death. However, this compound has some limitations for lab experiments. It is relatively expensive and may not be readily available in some labs. In addition, its potency and selectivity may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine. One area of research is the development of combination therapies that include this compound and other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Additionally, there is a need for further studies to determine the optimal dosing and treatment duration of this compound in different cancer types. Finally, there is a need for further studies to understand the mechanism of action of this compound and to identify potential resistance mechanisms.

Synthesis Methods

The synthesis of N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine involves the reaction of 2,4-diamino-6-methylpyrimidine with 4-methoxyaniline and nitrobenzene in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Scientific Research Applications

N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been extensively studied in preclinical and clinical trials for the treatment of various cancers, including breast, ovarian, and pancreatic cancer. It has been shown to be particularly effective in treating cancers with defects in DNA repair pathways, such as those with mutations in BRCA1 or BRCA2 genes. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Properties

IUPAC Name

2-N,4-N-bis(4-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c1-12-17(24(25)26)18(21-13-4-8-15(27-2)9-5-13)23-19(20-12)22-14-6-10-16(28-3)11-7-14/h4-11H,1-3H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWICBGEWHSMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=CC=C(C=C2)OC)NC3=CC=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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